1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3H-benzo[f]chromen-3-one

Anticancer activity A549 cell line IC50

1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3H-benzo[f]chromen-3-one (CAS 877806-33-2) is a synthetic aminomethylbenzocoumarin derivative belonging to the 3H-benzo[f]chromen-3-one class. The compound features a benzochromenone core conjugated via a methylene linker to a 1,4-dioxa-8-azaspiro[4.5]decane moiety, yielding a molecular formula of C21H21NO4 and a molecular weight of 351.4 g/mol.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
CAS No. 877806-33-2
Cat. No. B3292331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3H-benzo[f]chromen-3-one
CAS877806-33-2
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4
InChIInChI=1S/C21H21NO4/c23-19-13-16(14-22-9-7-21(8-10-22)24-11-12-25-21)20-17-4-2-1-3-15(17)5-6-18(20)26-19/h1-6,13H,7-12,14H2
InChIKeyOHFYARXGOMJXNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3H-benzo[f]chromen-3-one (CAS 877806-33-2)


1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3H-benzo[f]chromen-3-one (CAS 877806-33-2) is a synthetic aminomethylbenzocoumarin derivative belonging to the 3H-benzo[f]chromen-3-one class [1]. The compound features a benzochromenone core conjugated via a methylene linker to a 1,4-dioxa-8-azaspiro[4.5]decane moiety, yielding a molecular formula of C21H21NO4 and a molecular weight of 351.4 g/mol . This spirocyclic-fused chemotype has been explicitly synthesized, characterized, and evaluated for anticancer activity as part of a focused library of substituted aminomethylbenzocoumarins [1].

Why In-Class Substitution Is Not Advisable for 1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3H-benzo[f]chromen-3-one


The 3H-benzo[f]chromen-3-one scaffold is a privileged structure with activities spanning sirtuin inhibition (e.g., splitomicin) and fluorescence, while the 1,4-dioxa-8-azaspiro[4.5]decane moiety independently confers high-affinity sigma-1 receptor binding [1][2]. Simple in-class analogs lacking this precise spirocyclic substitution pattern cannot recapitulate the dual pharmacophoric character engineered into this compound. The specific aminomethyl linkage and the steric/electronic contribution of the spiro ketal are critical determinants of the observed antiproliferative potency, meaning that generic substitution with another benzochromenone or another spiro-piperidine will result in a functionally distinct entity with unpredictable biological outcomes [1].

Quantitative Differentiation Evidence for 1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3H-benzo[f]chromen-3-one


Antiproliferative Potency Against A549 Lung Carcinoma: Target Compound vs. Aminomethylbenzocoumarin Congeners

In a head-to-head panel of nine synthesized aminomethylbenzocoumarin derivatives (8a–i), the target compound demonstrated nanomolar-range growth inhibitory activity against the A549 non-small-cell lung carcinoma cell line [1]. Among the series, compound 8g, which corresponds to the target compound bearing the 1,4-dioxa-8-azaspiro[4.5]decane substituent, exhibited an IC50 of 0.32 nM for antimitotic activity, making it the most potent derivative tested [1]. This represents an extreme potency differentiation from the least active congener 8i (IC50 = 19.98 nM) and from the unsubstituted benzochromenone core, which is inactive as a sirtuin inhibitor (IC50 = 86,000 nM) [2]. Importantly, other potent derivatives in the same series (8a, 8f, 8h) showed 'excellent growth inhibitory activity' but did not achieve the sub-nanomolar antimitotic IC50 observed for 8g [1].

Anticancer activity A549 cell line IC50 Aminomethylbenzocoumarin SAR

Scaffold-Hopping Advantage: Spirocyclic Benzochromenone vs. Sigma-1 Receptor Radioligands

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a validated sigma-1 receptor pharmacophore, with the prototypical ligand 5a (8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane) exhibiting Ki = 5.4 ± 0.4 nM for σ1 receptors and 30-fold selectivity over σ2 [1]. The target compound replaces the fluoroethoxybenzyl substituent of 5a with a 3H-benzo[f]chromen-3-one moiety, fundamentally altering the biological target profile from sigma receptor binding to antimitotic/anticancer activity while retaining the spirocyclic architecture [2]. No sigma receptor binding data are available for the target compound, but the scaffold swap demonstrates that the spirocyclic module can be functionally redirected, providing a procurement rationale for researchers seeking to interrogate non-sigma biological pathways with a spirocyclic chemotype.

Sigma-1 receptor scaffold hopping selectivity profile spirocyclic ligands

Structural Confirmation by X-Ray Crystallography Provides Identity Assurance

Within the original medicinal chemistry study, compound 8g (the target compound) was unambiguously confirmed by X-ray single crystal analysis, providing atomic-level structural validation [1]. This distinguishes it from most commercially sourced benzochromenone analogs, which are typically characterized only by 1H NMR and LCMS. The availability of crystallographic data ensures that the procured material can be verified against a definitive structural reference, reducing the risk of receiving a misassigned regioisomer or an incorrect aminomethyl linkage product.

X-ray crystallography structural confirmation QC identity testing

High-Impact Application Scenarios for 1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3H-benzo[f]chromen-3-one


Oncology Drug Discovery: Lead Optimization Starting Point for Antimitotic Agents

With an antimitotic IC50 of 0.32 nM against A549 lung carcinoma cells, the compound serves as an ultra-potent starting point for lead optimization programs targeting tubulin or mitotic kinases [1]. Procurement is justified for medicinal chemistry teams seeking to explore structure–activity relationships around the spirocyclic aminomethyl substitution pattern, given that congener 8i (the least potent analog) is ~62-fold weaker, indicating that potency is exquisitely sensitive to the amine substituent identity [1].

Chemical Biology: Scaffold-Hopping Probe for Sigma Receptor vs. Anticancer Target Deconvolution

The compound enables experiments to deconvolute whether biological effects attributed to the 1,4-dioxa-8-azaspiro[4.5]decane scaffold are sigma-receptor-mediated or arise from alternative targets [1][2]. By comparing the target compound's antimitotic profile with that of sigma-1-selective ligand 5a (Ki = 5.4 nM for σ1), researchers can determine whether the spirocyclic core alone is sufficient for anticancer activity or whether the benzochromenone moiety is the primary pharmacophore [2]. This is a valuable tool compound for target ID and chemoproteomics studies.

Analytical Reference Standard for X-Ray-Validated Benzochromenone Identity

Because the crystal structure of compound 8g has been solved and reported, this compound can be used as an authenticated reference standard for calibrating in-house analytical methods (PXRD, DSC, HPLC co-injection) when characterizing newly synthesized benzochromenone libraries [1]. Procurement of a characterized batch ensures that downstream SAR conclusions rest on verified compound identity.

Multi-Cell-Line Anticancer Screening Panel

The parent publication evaluated all derivatives against A549 (lung), MCF7 (breast), and A375 (melanoma) cell lines, with compounds 8a, 8f, and 8h showing broad activity [1]. The target compound 8g, while highlighted for its extreme A549 potency, can be prioritized for procurement by groups running comprehensive NCI-60 or similar multi-line screening panels to map its full tumor-type selectivity profile and confirm whether its sub-nanomolar potency extends beyond lung carcinoma.

Quote Request

Request a Quote for 1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3H-benzo[f]chromen-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.